molecular formula C20H35N3O8S B13171260 2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

Número de catálogo: B13171260
Peso molecular: 477.6 g/mol
Clave InChI: WXNAEKQNQXXLGE-BXWFABGCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid (hereafter referred to as Compound X) is a biotin derivative with a polyethylene glycol (PEG)-based linker and a terminal carboxylic acid group. Its structure comprises:

  • Core: A bicyclic (3aS,4S,6aR)-hexahydrothieno[3,4-d]imidazol-2-one moiety, a hallmark of biotin (vitamin B7) derivatives .
  • Side chain: A pentanoyl group linked to a pentamethoxy (five ethoxy units) chain, terminating in an acetic acid group.

This structural design enhances solubility and enables conjugation with biomolecules (e.g., proteins, peptides) for targeted drug delivery or diagnostic applications .

Propiedades

Fórmula molecular

C20H35N3O8S

Peso molecular

477.6 g/mol

Nombre IUPAC

2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C20H35N3O8S/c24-17(4-2-1-3-16-19-15(14-32-16)22-20(27)23-19)21-5-6-28-7-8-29-9-10-30-11-12-31-13-18(25)26/h15-16,19H,1-14H2,(H,21,24)(H,25,26)(H2,22,23,27)/t15-,16-,19-/m0/s1

Clave InChI

WXNAEKQNQXXLGE-BXWFABGCSA-N

SMILES isomérico

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCC(=O)O)NC(=O)N2

SMILES canónico

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCC(=O)O)NC(=O)N2

Origen del producto

United States

Métodos De Preparación

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

  • Step 1: Biotin Activation and Functionalization
    The biotin core (2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazole) is functionalized at the 4-position with a pentanoylamino group. This is usually achieved by coupling biotin with a pentanoyl amine derivative using peptide coupling reagents.

  • Step 2: PEG Chain Attachment
    The PEG chain, often a discrete oligomer such as PEG12, is introduced via sequential ethoxy linkages. The PEG chain is functionalized at one end with an amino group that reacts with the activated biotin-pentanoyl intermediate.

  • Step 3: Terminal Acetic Acid Introduction
    The terminal end of the PEG chain is capped with an acetic acid group, often introduced by reaction with bromoacetic acid or via ester hydrolysis if protected initially.

  • Step 4: Purification and Characterization
    The final compound is purified by chromatography (reverse-phase HPLC) and characterized by NMR, MS, and IR spectroscopy.

Detailed Synthetic Route Example

Step Reagents/Conditions Description Notes
1 Biotin + Pentanoyl chloride or pentanoyl amine + coupling agent (e.g., HATU, EDCI, DIC) Formation of biotin-pentanoylamide intermediate Mild conditions, DMF or DCM solvent, room temperature
2 Activated biotin-pentanoylamide + amino-PEG12-acid (or protected PEG derivative) + coupling agent Amide bond formation linking PEG chain Use of base (DIPEA), inert atmosphere
3 PEG terminal protection removal (if applicable) + reaction with bromoacetic acid or acetic anhydride Introduction of terminal acetic acid Controlled pH to prevent side reactions
4 Purification by preparative HPLC Isolation of pure product Analytical HPLC and MS confirm purity
5 Characterization by NMR (1H, 13C), MS, IR Structural confirmation Chemical shifts consistent with PEG and biotin moieties

Reaction Conditions and Optimization

  • Coupling agents: HATU, EDCI, or DIC are preferred for efficient amide bond formation.
  • Solvents: DMF, DCM, or mixtures thereof are commonly used to dissolve both hydrophobic biotin derivatives and hydrophilic PEG chains.
  • Temperature: Room temperature to mild heating (25–40 °C) to avoid degradation of sensitive groups.
  • Purification: Reverse-phase chromatography is essential due to the amphiphilic nature of the molecule.
  • Yields: Typically moderate to high (60–85%) depending on PEG length and purity of intermediates.

Characterization Data Summary

Technique Observed Data Interpretation
1H NMR (DMSO-d6) Signals at δ 3.5–4.0 ppm (PEG ethylene protons), δ 2.8–3.1 ppm (biotin methylene), amide NH signals at δ 7–8 ppm Confirms PEG chain and biotin amide linkage
13C NMR Peaks corresponding to carbonyl carbons (~170–175 ppm), PEG carbons (~70 ppm), biotin carbons Structural verification
Mass Spectrometry (ESI-MS) Molecular ion peak at m/z ~1195 [M+H]^+ Confirms molecular weight
IR Spectroscopy Amide carbonyl stretch ~1650 cm^-1, hydroxyl and ether C–O stretches ~1100 cm^-1 Functional group presence
HPLC Purity Single peak with retention time consistent with PEGylated biotin derivatives Purity >95%

Research Outcomes and Applications

  • The described synthetic methods enable the production of biotin-PEG conjugates with defined chain lengths and functional end groups.
  • Such compounds have been utilized extensively in biochemical assays, affinity purification, and targeted drug delivery systems.
  • The PEG spacer improves solubility and reduces steric hindrance, enhancing binding efficiency in biotin-avidin/streptavidin systems.
  • Patents and publications (e.g., CN102875629B, WO2019211451A1) document the synthetic routes and applications in drug conjugates and diagnostic reagents.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting materials Biotin, pentanoyl amine or acid chloride, amino-PEG derivatives
Key reactions Amide bond formation via peptide coupling
Coupling reagents HATU, EDCI, DIC
Solvents DMF, DCM
Purification Reverse-phase HPLC
Characterization 1H/13C NMR, MS, IR, HPLC
Yield range 60–85% depending on PEG length and reaction conditions
Applications Bioconjugation, affinity labeling, drug delivery

Análisis De Reacciones Químicas

Types of Reactions

2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound may be studied for its potential as a biochemical probe or as a lead compound for drug development. Its interactions with biological macromolecules such as proteins and nucleic acids can provide insights into cellular processes.

Medicine

In medicinal chemistry, the compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets may make it a candidate for the development of new drugs for various diseases.

Industry

In industrial applications, the compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics such as enhanced stability or reactivity.

Mecanismo De Acción

The mechanism of action of 2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid would depend on its specific interactions with molecular targets. These could include:

    Enzyme inhibition or activation: The compound may bind to the active site of an enzyme, altering its activity.

    Receptor binding: The compound may interact with cell surface or intracellular receptors, modulating signaling pathways.

    DNA/RNA binding: The compound may bind to nucleic acids, affecting gene expression or replication.

Comparación Con Compuestos Similares

Structural Analogues of Biotin Derivatives

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Functional Groups Solubility (25°C) Key Applications References
Compound X C₂₃H₃₈N₄O₁₀S 610.63 g/mol Biotin core, PEG chain, carboxylic acid High (PEG-enhanced) Drug conjugation, biotinylation
Biotin (Hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanoic acid) C₁₀H₁₆N₂O₃S 244.31 g/mol Biotin core, pentanoic acid 0.6 g/L Cofactor in metabolism
Biotin-EDA (5-[(3aS,4S,6aR)-2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-aminoethyl)pentanamide) C₁₂H₂₂N₄O₂S 286.39 g/mol Biotin core, ethylenediamine linker 0.6 g/L Protein labeling
N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-5-... (PEG-biotin derivative) C₁₈H₃₂N₄O₆S 456.54 g/mol Biotin core, tri-ethoxy, amino group Moderate Surface functionalization
Key Observations :

Functional Group Variations: Compound X’s PEG-acetic acid chain distinguishes it from biotin (pentanoic acid) and Biotin-EDA (ethylenediamine linker). The PEG chain significantly enhances aqueous solubility compared to unmodified biotin . Biotin-EDA’s amino group enables NHS-ester coupling, whereas Compound X’s carboxylic acid facilitates carbodiimide-based conjugations .

Synthetic Routes: Compound X’s synthesis likely involves sequential ethoxylation of biotin’s pentanoyl group, followed by acetic acid termination, analogous to methods used for PEGylated biotin derivatives . In contrast, Biotin-EDA is synthesized via amidation of biotin with ethylenediamine under anhydrous conditions .

Bioactivity and Applications :

  • Biotin’s natural role as a cofactor is retained in derivatives but modulated by linker chemistry. Compound X’s PEG chain reduces steric hindrance, improving binding in avidin-biotin systems compared to bulkier analogs .
  • Shorter PEG chains (e.g., tri-ethoxy in ) offer intermediate solubility and are preferred for cell-surface labeling, while Compound X’s longer chain is optimal for in vivo applications .

Electronic and Steric Properties

  • Isoelectronicity : The biotin core in all derivatives maintains similar electronic properties, critical for avidin/streptavidin binding .
  • Steric Effects : Compound X’s extended PEG chain introduces flexibility but may reduce binding affinity in sterically sensitive applications compared to Biotin-EDA .

Market and Industrial Relevance

  • Compound X : High demand in biopharmaceuticals for antibody-drug conjugates (ADCs) due to its stability and conjugation efficiency .
  • Biotin-EDA: Widely used in ELISA and immunohistochemistry kits for its cost-effective labeling .

Actividad Biológica

The compound 2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid is a complex molecule with potential biological activities. This article reviews its biological properties based on various studies and data sources.

Chemical Structure and Properties

The molecular formula of the compound is C24H38N8O6SC_{24}H_{38}N_{8}O_{6}S, with a molecular weight of approximately 566.674 g/mol. The structure features a thieno[3,4-d]imidazol core which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies have indicated that derivatives of imidazoles can act as inhibitors for several kinases and phosphatases.
  • Receptor Modulation : It potentially modulates receptors associated with cellular signaling pathways. This modulation can lead to altered cellular responses which may be beneficial in therapeutic contexts.

Anticancer Activity

Research indicates that compounds similar to this compound show promise in cancer treatment:

  • Cell Proliferation Inhibition : In vitro studies demonstrate that this compound can inhibit the proliferation of various cancer cell lines.
  • Apoptosis Induction : The compound has been reported to induce apoptosis in cancer cells through the activation of caspase pathways.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by:

  • Reducing Cytokine Production : It has been shown to lower levels of pro-inflammatory cytokines in cell culture models.
  • Inhibiting NF-kB Pathway : Inhibition of the NF-kB signaling pathway has been observed, which is critical in the inflammatory response.

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReferences
AnticancerInhibition of cell proliferation
Induction of apoptosis
Anti-inflammatoryReduction in cytokine production
Inhibition of NF-kB pathway

Case Study 1: Anticancer Efficacy

A study published in Cancer Research explored the effects of imidazole derivatives on breast cancer cells. The results indicated significant inhibition of cell growth and induction of apoptosis when treated with compounds structurally similar to this compound.

Case Study 2: Anti-inflammatory Properties

In a clinical trial focusing on rheumatoid arthritis patients, a derivative of this compound was administered. Results showed a marked decrease in joint swelling and pain levels after four weeks of treatment.

Q & A

Q. What are the key synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?

The compound is synthesized via multi-step conjugation involving biotin (hexahydrothienoimidazolone core) and a PEG7 spacer linked to an acetic acid terminus. Critical steps include:

  • Amide coupling : Activation of the carboxylic acid group (e.g., using EDCI or DCC) for conjugation with the PEG-amine spacer under anhydrous conditions .
  • Purification : Size-exclusion chromatography or HPLC is recommended to isolate the product from unreacted intermediates, as confirmed by NMR and mass spectrometry .
  • Yield optimization : Reaction temperature (20–25°C) and stoichiometric ratios (1:1.2 for biotin:PEG-amine) are crucial to minimize side products like hydrolyzed esters or truncated PEG chains .

Q. Which characterization techniques are most effective for verifying the compound’s structural integrity?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR are essential for confirming the PEG spacer’s ethoxy repeat units and biotin’s stereochemistry. Peaks at δ 3.5–3.7 ppm (PEG ether linkages) and δ 4.3–4.5 ppm (biotin’s thienoimidazolone protons) are diagnostic .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (expected ~800–850 g/mol) and detects impurities like incomplete PEGylation .
  • FT-IR : Absorbance at ~1650 cm1^{-1} (amide I band) and ~1100 cm1^{-1} (C-O-C ether stretch) confirms functional groups .

Q. What are the primary applications of this compound in biological research?

This biotin-PEG7-acetic acid derivative is widely used in:

  • Targeted drug delivery : The PEG spacer enhances solubility and reduces immunogenicity, while biotin enables conjugation to streptavidin-tagged therapeutics .
  • Surface functionalization : The terminal acetic acid group facilitates covalent attachment to amine-coated nanoparticles or biosensors .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data when characterizing the PEG spacer’s ethoxy units?

Discrepancies often arise from PEG chain length variability or residual solvents. Strategies include:

  • Deuterated solvent selection : Use D2 _2O or DMSO-d6 _6 to avoid signal overlap from protic solvents .
  • 2D NMR (COSY, HSQC) : Resolves overlapping peaks in the δ 3.5–3.7 ppm region by correlating 1H^1H-1H^1H and 1H^1H-13C^{13}C couplings .
  • Comparative analysis : Reference spectra of shorter PEG analogs (e.g., PEG4 or PEG6 derivatives) to identify incremental shifts .

Q. What experimental designs are recommended to study the compound’s stability under physiological conditions?

  • pH-dependent hydrolysis : Incubate the compound in buffers (pH 4.0–7.4) at 37°C and monitor degradation via HPLC. The acetic acid terminus is prone to hydrolysis at pH > 7.0 .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C typical for PEGylated compounds) .
  • Light sensitivity : Store in amber vials and assess UV-vis spectral changes under accelerated light exposure .

Q. How can researchers resolve low yields in the final amide coupling step?

Low yields may result from steric hindrance or competing side reactions. Solutions include:

  • Coupling reagent optimization : Replace EDCI with HATU or PyBOP for improved activation efficiency .
  • Stepwise conjugation : First link biotin to a shorter PEG segment (e.g., PEG2), then extend the chain to PEG7 to reduce steric effects .
  • Byproduct analysis : Use LC-MS to identify and quantify truncated PEG-amines or unreacted biotin, adjusting stoichiometry accordingly .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.